2-Bromo-6-(2-fluorophenyl)pyridine
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Overview
Description
2-Bromo-6-(2-fluorophenyl)pyridine is a heterocyclic aromatic compound with the molecular formula C11H7BrFN. This compound is of significant interest in organic chemistry due to its unique structural features, which include a bromine atom and a fluorine atom attached to a pyridine ring. These substituents confer distinct chemical properties, making it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-fluorophenyl)pyridine typically involves the bromination of 2-(2-fluorophenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 6-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are typically used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-6-(2-fluorophenyl)pyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-fluorophenyl)pyridine in chemical reactions involves the activation of the bromine atom, which facilitates various substitution and coupling reactions. The presence of the fluorine atom influences the electronic properties of the pyridine ring, enhancing its reactivity in certain contexts .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoropyridine
- 2-Bromo-5-methylpyridine
- 2-Bromo-6-fluoropyridine
Comparison
2-Bromo-6-(2-fluorophenyl)pyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and electronic properties. Compared to similar compounds, it offers a unique combination of steric and electronic effects, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C11H7BrFN |
---|---|
Molecular Weight |
252.08 g/mol |
IUPAC Name |
2-bromo-6-(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-11-7-3-6-10(14-11)8-4-1-2-5-9(8)13/h1-7H |
InChI Key |
TVNVLHBRAKXPTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)Br)F |
Origin of Product |
United States |
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